molecular formula C9H15BrO2 B14064443 Ethyl (2-bromocyclopentyl)acetate CAS No. 101714-61-8

Ethyl (2-bromocyclopentyl)acetate

Cat. No.: B14064443
CAS No.: 101714-61-8
M. Wt: 235.12 g/mol
InChI Key: PPGOGKIHWZJEJB-UHFFFAOYSA-N
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Description

Ethyl 2-bromophenylacetate (CAS 2178-24-7) is an organobromine ester with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 257.10 g/mol . Its structure features a bromine atom at the ortho position of a phenyl ring attached to an ethyl acetate backbone (Figure 1). This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and organic synthesis due to the reactivity of the bromine atom and the ester group. Synonyms include ethyl o-bromophenylacetate and 2-bromo-phenyl-acetic acid ethyl ester .

Properties

CAS No.

101714-61-8

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

ethyl 2-(2-bromocyclopentyl)acetate

InChI

InChI=1S/C9H15BrO2/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7-8H,2-6H2,1H3

InChI Key

PPGOGKIHWZJEJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCC1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentaneacetic acid, 2-bromo-, ethyl ester can be synthesized through the bromination of cyclopentaneacetic acid followed by esterification. The bromination is typically carried out using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The resulting 2-bromo-cyclopentaneacetic acid is then esterified with ethanol in the presence of a strong acid like sulfuric acid (H2SO4) to yield the ethyl ester .

Industrial Production Methods

In industrial settings, the production of cyclopentaneacetic acid, 2-bromo-, ethyl ester involves large-scale bromination and esterification processes. The bromination is conducted in a controlled environment to ensure safety and efficiency, followed by esterification in large reactors. The final product is purified through distillation and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentaneacetic acid, 2-bromo-, ethyl ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The compound can be reduced to cyclopentaneacetic acid, ethyl ester by removing the bromine atom.

    Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine with iodine.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the bromine atom.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

    Substitution: Cyclopentaneacetic acid, 2-iodo-, ethyl ester.

    Reduction: Cyclopentaneacetic acid, ethyl ester.

    Oxidation: Cyclopentaneacetic acid, 2-bromo-, ethyl ester can be oxidized to cyclopentaneacetic acid, 2-bromo-.

Scientific Research Applications

Cyclopentaneacetic acid, 2-bromo-, ethyl ester has various applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentaneacetic acid, 2-bromo-, ethyl ester involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the ester group can undergo hydrolysis and other reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among related brominated esters:

Compound Name CAS Formula Molecular Weight (g/mol) Substituents Key Features
Ethyl 2-bromophenylacetate 2178-24-7 C₁₀H₁₁BrO₂ 257.10 Bromine (ortho), phenyl, ester High reactivity for nucleophilic substitution (Br as leaving group)
Ethyl 2-(4-bromophenyl)-2-oxoacetate 20201-26-7 C₁₀H₉BrO₃ 257.08 Bromine (para), phenyl, ketone, ester Ketone group enables keto-enol tautomerism; used in heterocyclic synthesis
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate 1131594-13-2 C₁₁H₁₃BrO₃ 273.13 Bromine, methoxy (ortho), phenyl, ester Methoxy group enhances electron density; directs electrophilic substitution
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.24 Phenyl, acetoacetate (keto-ester) No bromine; participates in Claisen-like condensations
Ethyl 2-Bromophenylacetate (CAS 2178-24-7)
  • Reactivity : The bromine atom at the ortho position facilitates SN2 reactions or cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures . The ester group can undergo hydrolysis to carboxylic acids or transesterification.
  • Applications: Intermediate in drug synthesis (e.g., non-steroidal anti-inflammatory agents) and agrochemicals.
Ethyl 2-(4-Bromophenyl)-2-oxoacetate (CAS 20201-26-7)
  • Reactivity: The ketone group enables condensation reactions (e.g., Knorr quinoline synthesis) and serves as a precursor for heterocycles like pyrazoles .
  • Applications : Key synthon in medicinal chemistry for antimalarial and antiviral agents.
Ethyl 2-Bromo-2-(2-methoxyphenyl)acetate (CAS 1131594-13-2)
  • Reactivity : The methoxy group directs electrophilic substitution to the para position of the phenyl ring. Bromine enables functionalization via nucleophilic displacement .
  • Applications : Used in synthesizing methoxy-substituted aromatic compounds for dyes and polymers.
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
  • Reactivity: The acetoacetate group undergoes keto-enol tautomerism, enabling reactions like alkylation or Michael additions. Lacks bromine, limiting halogen-specific reactivity .
  • Applications : Precursor to phenacetin (analgesic) and β-keto ester derivatives.

Physical and Spectral Properties

While explicit physical data (e.g., melting points, solubility) are unavailable in the evidence, trends can be inferred:

  • Molecular Weight: Brominated derivatives (257–273 g/mol) are heavier than non-brominated analogs (e.g., 206 g/mol for Ethyl 2-phenylacetoacetate), affecting volatility and solubility.
  • Functional Groups: Ketones (e.g., CAS 20201-26-7) increase polarity, enhancing solubility in polar solvents like ethanol. Methoxy groups (CAS 1131594-13-2) improve solubility in ethers .

Industrial and Research Relevance

  • Pharmaceuticals : Brominated phenylacetates are critical for introducing halogenated aromatic motifs in drug candidates .
  • Agrochemicals : Ethyl 2-bromophenylacetate derivatives are explored as herbicides due to their stability and bioavailability .
  • Organic Synthesis : Bromine serves as a versatile handle for further functionalization, while ester groups enable downstream modifications .

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